4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 416864-62-5
VCID: VC2791582
InChI: InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3
SMILES: CC(C)(C)C1CCC(CC1)NCCOC
Molecular Formula: C13H27NO
Molecular Weight: 213.36 g/mol

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine

CAS No.: 416864-62-5

Cat. No.: VC2791582

Molecular Formula: C13H27NO

Molecular Weight: 213.36 g/mol

* For research use only. Not for human or veterinary use.

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine - 416864-62-5

Specification

CAS No. 416864-62-5
Molecular Formula C13H27NO
Molecular Weight 213.36 g/mol
IUPAC Name 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine
Standard InChI InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4/h11-12,14H,5-10H2,1-4H3
Standard InChI Key YLEFPHWVKPXBSN-UHFFFAOYSA-N
SMILES CC(C)(C)C1CCC(CC1)NCCOC
Canonical SMILES CC(C)(C)C1CCC(CC1)NCCOC

Introduction

Chemical Identity and Structural Characteristics

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine is an organic compound with a molecular formula of C13H27NO and a molecular weight of 213.36 g/mol . This compound is registered in chemical databases with the CAS number 416864-62-5 and PubChem CID 40422739 . The structure of this compound features a cyclohexane ring as its core framework, which is substituted at specific positions with functional groups that define its chemical properties and behavior.

Structural Components

The molecular structure of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine consists of several key components:

  • A cyclohexane ring serving as the core structure

  • A tert-butyl group (C(CH3)3) attached at the 4-position of the cyclohexane ring

  • A secondary amine (NH) at the 1-position of the cyclohexane ring

  • A 2-methoxyethyl group (CH2CH2OCH3) attached to the nitrogen atom

This structural arrangement creates a molecule with both hydrophobic regions (the cyclohexane ring and tert-butyl group) and polar functional groups (the amine and methoxy moieties), potentially giving it interesting solubility and binding properties.

Structural Representation

The chemical structure of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine can be represented in various formats. According to the PubChem database, the InChI representation is:

InChI=1S/C13H27NO/c1-13(2,3)11-5-7-12(8-6-11)14-9-10-15-4

This standardized representation allows for precise identification of the compound across different chemical databases and publications.

Physical and Chemical Properties

The physical and chemical properties of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine are influenced by its molecular structure, particularly the presence of both lipophilic and hydrophilic functional groups.

Basic Properties

Based on its structure and comparisons with similar compounds, 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine likely exhibits the following properties:

PropertyValueSource
Molecular Weight213.36 g/mol
Molecular FormulaC13H27NO
Physical StatePresumed liquid at room temperatureBased on similar compounds
SolubilityLikely soluble in organic solvents; partial solubility in water due to polar groupsBased on structure

Chemical Reactivity

The chemical reactivity of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine would be primarily determined by its functional groups:

  • The secondary amine group can participate in typical amine reactions, including:

    • Nucleophilic substitution reactions

    • Acylation with acid chlorides or anhydrides

    • Formation of Schiff bases with aldehydes or ketones

  • The ether functionality in the methoxyethyl group is relatively stable but can undergo cleavage under strong acidic conditions.

  • The tert-butyl group provides steric hindrance and hydrophobicity, potentially affecting reaction rates and selectivity.

Structural Relationships with Similar Compounds

4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine shares structural similarities with several related compounds, which helps in understanding its potential properties and applications.

Comparison with Related Compounds

The following table compares key structural features of 4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amine with related compounds:

CompoundCyclohexane CoreSubstituent at 4-PositionAmine FunctionalityMolecular WeightCAS Number
4-tert-butyl-N-(2-methoxyethyl)cyclohexan-1-amineYestert-butylN-(2-methoxyethyl)213.36 g/mol416864-62-5
4-tert-butyl-N-methylcyclohexan-1-amineYestert-butylN-methylNot specified31865-39-1
4-tert-butyl-N-(2-methylpropyl)cyclohexan-1-amineYestert-butylN-(2-methylpropyl)Not specifiedMentioned in
4-tert-ButylcyclohexanoneYestert-butylNone (has ketone)154.25 g/mol98-53-3

Structure-Activity Relationships

The structural variations among these related compounds can provide insights into potential structure-activity relationships:

  • The length and nature of the N-substituent (methyl vs. methoxyethyl vs. methylpropyl) likely affects:

    • Lipophilicity and membrane permeability

    • Binding affinity to potential biological targets

    • Metabolic stability

  • The presence of the tert-butyl group at the 4-position of the cyclohexane ring is a common feature that:

    • Provides conformational rigidity

    • Increases lipophilicity

    • May influence the stereochemical preferences of the cyclohexane ring

It is worth noting that while 2,5-Dimethoxy-4-tert-butylamphetamine (DOTB) also contains a tert-butyl group, its core structure and pharmacological properties are significantly different, as it belongs to the phenethylamine and amphetamine families .

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